molecular formula C38H60O18 B14753107 (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

カタログ番号: B14753107
分子量: 804.9 g/mol
InChIキー: DRSKVOAJKLUMCL-OTWCSUJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a tetracyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection of functional groups, glycosylation, and cyclization reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents like tert-butyldimethylsilyl chloride, glycosyl donors, and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency and reproducibility, essential for producing the compound in significant quantities for research and commercial applications.

化学反応の分析

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions involving the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Lewis acids like boron trifluoride (BF3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.

科学的研究の応用

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and tetracyclic structure enable it to form hydrogen bonds and hydrophobic interactions with its targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
  • (2S,4S,5R,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-((5-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)pentyl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-((1R,2R)-3-acetoxy-1,2-dihydroxypropyl)-4-hydroxy-5-(2-hydroxyacetamido)tetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

The uniqueness of (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid lies in its complex tetracyclic structure and multiple hydroxyl groups, which confer unique chemical and biological properties not found in simpler molecules.

特性

分子式

C38H60O18

分子量

804.9 g/mol

IUPAC名

(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35-,36-,37?,38+/m1/s1

InChIキー

DRSKVOAJKLUMCL-OTWCSUJDSA-N

異性体SMILES

C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O

正規SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。